molecular formula C10H13NO2 B3262322 2-(2,4-Dimethylphenoxy)acetamide CAS No. 35368-59-3

2-(2,4-Dimethylphenoxy)acetamide

Cat. No.: B3262322
CAS No.: 35368-59-3
M. Wt: 179.22 g/mol
InChI Key: MUVFMFQHUYTRER-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This chemical, identified by CAS Number 35368-59-3, is provided as a high-purity (98%) solid for research purposes . It is characterized by a phenoxyacetamide structure, a scaffold known to be of significant interest in medicinal chemistry research for its potential biological activity. Studies on related dimethylphenylacetamide derivatives have explored their antiarrhythmic properties, highlighting the research value of this chemical family in cardiovascular pharmacology . As a phenoxyacetamide, it serves as a valuable building block and intermediate in organic synthesis and drug discovery efforts. Researchers utilize this compound in the development and exploration of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate precautions. The safety data indicates that it may be harmful if swallowed and cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use. Store in a sealed, dry container at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFMFQHUYTRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301211
Record name 2-(2,4-Dimethylphenoxy)acetamide
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-59-3
Record name 2-(2,4-Dimethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35368-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Phenoxyacetamide Derivatives Research

Phenoxyacetamides are characterized by a core structure that includes a phenyl ring linked to an acetamide (B32628) group through an ether bond. This fundamental scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse physicochemical properties and biological activities. The versatility of the phenoxyacetamide structure has made it a privileged scaffold in medicinal chemistry and agrochemical research. nih.gov

The parent compound, phenoxyacetic acid, is an organic compound that serves as the foundational structure for this class of derivatives. nih.gov It is a monocarboxylic acid, specifically the O-phenyl derivative of glycolic acid. nih.gov Through various synthetic strategies, the core phenoxyacetic acid structure can be modified to produce phenoxyacetamide derivatives with tailored properties.

Academic Significance and Research Trajectories

The academic significance of 2-(2,4-Dimethylphenoxy)acetamide and its related compounds stems from their potential applications in various biological and chemical domains. Research into phenoxyacetamide derivatives has followed several key trajectories, primarily focusing on their potential as therapeutic agents and herbicides.

The core structure of this compound can be found in PubChem with the chemical formula C10H13NO2 and a molecular weight of 179.22 g/mol . nih.gov Its structure and properties serve as a reference point for the synthesis and evaluation of new derivatives.

Historical and Current Research Landscape Pertaining to Structural Analogues

The exploration of structural analogues of 2-(2,4-Dimethylphenoxy)acetamide has been a fertile ground for scientific discovery. By systematically altering the substituents on the phenyl ring and the acetamide (B32628) nitrogen, researchers have been able to modulate the biological activity of these compounds.

A significant area of investigation has been the synthesis of N-substituted phenoxyacetamide derivatives. For instance, the reaction of phenoxyacetic acid derivatives with various amines leads to the formation of a diverse library of compounds. nih.govnih.gov These synthetic efforts have been instrumental in establishing structure-activity relationships (SAR) within this chemical class.

Structure Activity Relationship Sar Studies of 2 2,4 Dimethylphenoxy Acetamide Derivatives

Principles and Methodologies of SAR Analysis in Phenoxyacetamides

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug and pesticide discovery, aiming to correlate the chemical structure of a compound with its biological activity. For phenoxyacetamide derivatives, SAR studies typically involve the synthesis of a library of analogs where specific parts of the molecule are systematically altered. These modifications can include changing the substitution pattern on the phenyl ring, altering the nature of the N-substituents on the acetamide (B32628) moiety, and replacing the phenyl ring with other aromatic or heterocyclic systems.

The methodologies employed in SAR analysis are both qualitative and quantitative. Qualitative analysis involves observing general trends, such as noting that the presence of a particular functional group consistently leads to an increase or decrease in activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical and computational methods to derive mathematical equations that correlate physicochemical properties (like lipophilicity, electronic effects, and steric parameters) with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For 2-(2,4-Dimethylphenoxy)acetamide derivatives, several key pharmacophoric elements have been identified as crucial for their interaction with biological targets.

Role of the Phenoxy Moiety Substitution Pattern

For instance, in the context of herbicidal activity, the nature and position of substituents on the phenoxy ring are known to be critical. While specific data for the 2,4-dimethyl pattern is part of a broader class, studies on related phenoxyacetic acid herbicides have shown that chloro and methyl substituents significantly impact activity.

Compound/SubstituentTarget WeedsActivity
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weedsHigh Herbicidal Activity
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Broadleaf weedsHigh Herbicidal Activity

This table illustrates the established herbicidal activity of related phenoxyacetic acid derivatives, highlighting the importance of ring substitution.

Significance of the Acetamide Linkage and N-Substituents

The acetamide linkage is a fundamental component of the this compound scaffold, providing a crucial linker between the phenoxy moiety and various N-substituents. The amide bond itself can participate in hydrogen bonding interactions with biological targets. The nature of the substituent(s) on the nitrogen atom (N-substituents) is a key determinant of the compound's biological profile.

Variations in N-substituents can profoundly impact a compound's properties, including its lipophilicity, metabolic stability, and ability to interact with specific residues in a binding pocket. For example, in a study of anticonvulsant 2-(2,6-dimethylphenoxy)acetamides, which are close structural analogs of the title compound, the introduction of a hydroxycyclohexyl group on the acetamide nitrogen was found to be critical for activity.

Table 4.2.2: Anticonvulsant Activity of N-Substituted 2-(2,6-Dimethylphenoxy)acetamide Derivatives researchgate.net

CompoundN-SubstituentAnticonvulsant Activity (MES test, ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)
Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamidetrans-2-hydroxycyclohexyl42.97105.67

This table presents data for a closely related analog, demonstrating the impact of the N-substituent on anticonvulsant activity. MES refers to the maximal electroshock seizure test, a common screening method for anticonvulsant drugs. ED₅₀ is the median effective dose, and TD₅₀ is the median toxic dose. researchgate.net

Influence of Aromatic and Heterocyclic Ring Systems

While the 2,4-dimethylphenyl ring is the core aromatic system in the parent compound, its replacement with other aromatic or heterocyclic rings can lead to significant changes in biological activity. Different ring systems can alter the electronic distribution, steric profile, and potential for specific interactions (like π-π stacking or hydrogen bonding) with the target.

For example, the introduction of heterocyclic rings is a common strategy in drug discovery to modulate physicochemical properties and improve target engagement. In the context of fungicidal activity, the replacement of a phenyl ring with a thiazole (B1198619) or other heterocyclic systems has been shown to be effective in various chemical series. Studies on N-(thienyl)nicotinamide derivatives have demonstrated that such modifications can lead to potent fungicidal activity. While not direct analogs of this compound, these findings underscore the principle that altering the core ring system is a powerful tool in SAR studies.

Elucidation of Molecular Determinants for Specific Biological Activities

By systematically modifying the structure of this compound, researchers can identify the key molecular features that are essential for a particular biological effect. This process allows for the optimization of lead compounds to enhance potency, improve selectivity, and reduce off-target effects.

Structural Modifications and Resultant Activity Changes

The relationship between structural changes and the resulting biological activity is the essence of SAR. Even minor modifications can lead to dramatic shifts in potency. For instance, the addition, removal, or repositioning of a functional group can alter the way a molecule binds to its target, its solubility, and its metabolic fate.

In the development of herbicides, for example, the specific substitution pattern on the phenoxy ring of phenoxyacetamide derivatives is a critical determinant of their efficacy against different weed species. While comprehensive data for a series of this compound analogs with varied substitutions is not extensively published in a single study, the principles from related compounds are highly informative. For example, the introduction of different substituents on the N-aryl group of phenoxyacetamides has been explored for various biological activities.

Table 4.3.1: Illustrative SAR of N-Aryl Phenoxyacetamide Derivatives (Hypothetical Data Based on General Principles)

Phenoxy SubstitutionN-Aryl SubstituentBiological Activity (e.g., % Inhibition at a given concentration)
2,4-DimethylPhenylModerate
2,4-Dimethyl4-ChlorophenylHigh
2,4-Dimethyl2,4-DichlorophenylVery High
2,4-Dimethyl4-MethoxyphenylLow

This hypothetical table illustrates how substituting the N-aryl ring could influence biological activity, based on established principles in medicinal chemistry where electron-withdrawing groups like chlorine often enhance potency.

Steric and Electronic Effects on Biological Efficacy

Steric Effects:

The size and shape of substituents (steric bulk) on the aromatic ring of this compound derivatives play a crucial role in determining their biological activity. The presence of bulky groups can either enhance or hinder the interaction of the compound with its biological target. For instance, in a series of phenoxyacetamide derivatives, the introduction of different substituents on the phenyl ring can significantly alter their anticonvulsant properties.

Research on related phenoxyacetyl derivatives has shown that the nature of the substituent on the amide component also exerts a significant steric influence. For example, the introduction of aminoalkanol or amino acid moieties of varying sizes and structures has been explored to modulate anticonvulsant activity. nih.gov

Electronic Effects:

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can profoundly impact the biological efficacy of this compound derivatives. These effects can alter the pKa of the molecule, its ability to form hydrogen bonds, and its metabolic stability.

For example, studies on phenoxyacetamide analogs have indicated that the presence of electron-withdrawing groups, such as halogens or a nitro group, on the phenoxy ring can enhance anti-inflammatory and analgesic activities. nih.gov The introduction of a fluorine atom or a trifluoromethyl group has been noted as being essential for anticonvulsant activity in some series of related amide compounds. nih.gov This is often attributed to the increased metabolic stability due to the strength of the carbon-fluorine bond, which reduces susceptibility to cytochrome P450 oxidative metabolism. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of phenoxyacetamide derivatives, providing insights into the structure-activity relationship.

Substituent Position Effect on Biological Activity Potential Rationale
Halogen (e.g., Cl, F)Phenyl RingEnhanced anti-inflammatory and anticonvulsant activity nih.govnih.govIncreased metabolic stability, altered electronic properties of the ring nih.gov
Nitro (NO2)Phenyl RingGood anti-cancer, anti-inflammatory, and analgesic activities nih.govStrong electron-withdrawing nature influencing target interaction
Methyl (CH3)Phenyl RingVariable, can be optimized for specific activities (e.g., anticonvulsant) nih.govSteric bulk and electron-donating properties influencing binding affinity

Lead Compound Identification and Optimization Strategies through SAR

The identification of a lead compound is a critical step in the drug discovery process, and Structure-Activity Relationship (SAR) studies are fundamental to this endeavor. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better.

For derivatives of this compound, the lead identification process would involve synthesizing and screening a library of analogs with systematic variations in their chemical structure. The initial screening would typically be performed using in vitro assays to assess their activity against a specific biological target.

Once a lead compound is identified, optimization strategies are employed to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. These strategies are guided by the SAR data obtained from the initial and subsequent rounds of screening.

Key optimization strategies for phenoxyacetamide derivatives include:

Modification of the Phenoxy Ring: Introducing various substituents at different positions on the phenyl ring to probe the steric and electronic requirements for optimal activity. This can involve exploring a range of alkyl, halogen, and other functional groups.

Alteration of the Acetamide Linker: The amide bond is a key structural feature. Modifications here, such as N-alkylation or replacement with other linkers, can influence the compound's conformation and binding ability.

Substitution on the Amide Nitrogen: Introducing different chemical moieties on the terminal nitrogen of the acetamide group can significantly impact the compound's properties. For instance, incorporating aminoalkanol or amino acid fragments has been a strategy to improve anticonvulsant activity. nih.gov

The following table illustrates a hypothetical optimization process for a lead phenoxyacetamide derivative based on SAR principles.

Compound R1 (Phenoxy Ring) R2 (Amide Nitrogen) Observed Activity (e.g., IC50) Comments
Lead Compound2,4-DimethylH50 µMInitial hit with moderate activity.
Analog 12,4-DichloroH25 µMSubstitution with electron-withdrawing groups improves potency.
Analog 22,4-Dimethyl-(CH2)2OH15 µMAddition of a hydroxyethyl (B10761427) group on the amide enhances activity, possibly through additional hydrogen bonding.
Optimized Lead2,4-Dichloro-(CH2)2OH5 µMCombination of favorable substitutions leads to a significant improvement in potency.

Computational and Theoretical Chemistry Studies on 2 2,4 Dimethylphenoxy Acetamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are foundational techniques in computational drug discovery. They are used to predict how a ligand, such as 2-(2,4-Dimethylphenoxy)acetamide, might interact with a biological target, typically a protein or enzyme. This approach is crucial for identifying potential therapeutic targets and understanding the structural basis of a compound's activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For the broader class of phenoxyacetamide derivatives, these studies have been instrumental in identifying potential inhibitors for various enzymes. For instance, studies on related compounds have been performed to identify inhibitors of targets like Dot1-like protein (DOT1L), a histone methyltransferase implicated in leukemia. nih.gov In a typical study, a hierarchical docking-based virtual screening is performed to identify potential inhibitors from a library of compounds. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software, such as AutoDock Vina, is then used to explore possible binding poses of the ligand within the protein's active site. mdpi.com The output is a series of potential binding modes, ranked by a scoring function that estimates the binding affinity. These scores, often expressed as binding energy (in kcal/mol) or a glide score, provide a prediction of how strongly the ligand will bind to the protein. nih.govmdpi.com For example, in a study of phenoxyacetamide derivatives targeting the DOT1L enzyme, a lead compound (L03) showed a favorable glide score of -12.281. nih.gov Such predictions are the first step in assessing the potential of this compound as a modulator of a specific protein's function.

Beyond predicting binding affinity, docking simulations provide a detailed analysis of the interactions within the enzyme's active site. These analyses reveal the specific amino acid residues that form key contacts with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Studies on analogous acetamide (B32628) compounds have shown their potential to modulate enzymes involved in neurodegenerative diseases, including monoamine oxidase A and B (MAO-A, MAO-B). nih.gov For example, molecular docking of N-aryl-2-(N-disubstituted) acetamide compounds against MAO-B revealed specific binding modes and key interactions that contribute to their inhibitory potential. nih.gov Similarly, docking studies of other phenoxyacetamide derivatives against the COX-2 enzyme have been conducted to evaluate their potential as anti-inflammatory agents. mdpi.com These analyses identify crucial interactions, such as hydrogen bonds with backbone atoms or hydrophobic interactions with nonpolar residues, that stabilize the ligand-protein complex.

The table below summarizes typical interactions that could be predicted for this compound based on studies of related compounds.

Interaction TypePotential Interacting Residues (Example from related studies)Role in Binding
Hydrogen Bonding Amide group of the ligand with backbone carbonyl/NH of residues like HIS438. nih.govDirectional interaction that provides specificity and anchors the ligand.
Hydrophobic Interactions Dimethylphenoxy group of the ligand with nonpolar residues (e.g., Leucine, Isoleucine, Valine).Stabilizes the ligand in the binding pocket through the hydrophobic effect.
π-π Stacking Aromatic ring of the ligand with aromatic residues like Tryptophan (TRP82) or Tyrosine. nih.govFavorable non-covalent interaction between aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). For phenoxyacetamide derivatives, QSAR studies have been conducted to explore their potential as MAO-A inhibitors and anticancer agents. sigmaaldrich.comresearchgate.net

The core of QSAR lies in the calculation of molecular descriptors , which are numerical values that quantify different aspects of a molecule's structure. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area.

3D Descriptors: Steric parameters (e.g., Molar Refraction - MR), hydrophobic parameters (e.g., logP), and electronic parameters (e.g., Hammett constants - sigma). nih.gov

Once descriptors are calculated, a statistical method, most commonly Multiple Linear Regression (MLR), is used to build an equation that correlates a selection of these descriptors with the observed biological activity. sigmaaldrich.com

The table below lists some descriptors used in QSAR studies of phenoxyacetamide analogues. sigmaaldrich.comnih.govresearchgate.net

Descriptor TypeExample DescriptorInformation Encoded
Electronic sigma (σ)Electron-donating or -withdrawing nature of substituents.
Hydrophobic pi (π), slogpContribution of a substituent to the overall lipophilicity.
Steric/Topological Molar Refraction (MR), T_O_N_1Molecular size, shape, and branching.
3D Field-Based Steric, Hydrophobic, Electrostatic fields3D distribution of molecular properties.
Principal Moment of Inertia PMI-Y, PMI-ZMolecular shape and mass distribution.

A crucial aspect of QSAR modeling is its validation to ensure it can accurately predict the activity of compounds not included in the model's development (the test set). Statistical parameters such as the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r-squared (pred_r²) are used to assess the model's quality. sigmaaldrich.com

A QSAR study on phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors developed a robust 2D-QSAR model with the following statistical significance: sigmaaldrich.com

r²: 0.9469 (Goodness-of-fit)

q²: 0.8933 (Internal predictive ability)

pred_r²: 0.7128 (External predictive ability)

These values indicate a statistically significant model with strong predictive power. Such a model can be used to predict the HIF-1 inhibitory activity of this compound by calculating its specific descriptor values and inputting them into the QSAR equation. This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of a ligand-protein complex over time, providing deeper insights into the stability of the binding pose and the energetics of the interaction.

For phenoxyacetamide derivatives, MD simulations have been used to complement docking studies. nih.gov After identifying promising hits through virtual screening and docking, MD simulations are run to assess whether the predicted binding pose is stable over a period of nanoseconds. These simulations can confirm that the key interactions observed in the static dock are maintained over time. nih.gov

Furthermore, MD simulations allow for the calculation of binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations often provide a more accurate estimation of binding affinity than the scoring functions used in docking. In a study on DOT1L inhibitors, binding free energy calculations suggested that phenoxyacetamide-derived hits exhibited high binding affinity, with one lead compound showing a binding free energy of -303.9 +/- 16.5 kJ/mol. nih.gov

Conformational analysis, often performed in conjunction with MD, explores the different shapes (conformations) a flexible molecule like this compound can adopt. Understanding the molecule's preferred conformation in solution versus in a protein's binding site is crucial for rational drug design. These advanced simulations represent the final step in computationally characterizing the interaction of this compound with a biological target, providing a dynamic and energetically refined model of its potential mechanism of action.

Electronic Structure Calculations (e.g., DFT studies)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT allows for the detailed examination of the electron distribution within a molecule, which in turn governs its geometry, reactivity, and spectroscopic properties. For phenoxyacetamide derivatives, DFT studies have been instrumental in elucidating their structure-activity relationships.

Although specific DFT data for this compound is not readily found, studies on related compounds highlight the utility of this approach. For instance, research on other acetamide derivatives has utilized DFT to analyze local reactivity through calculations of Fukui functions and to understand intermolecular interactions via Natural Bond Orbital (NBO) analysis. These methods help to identify the parts of a molecule most likely to engage in chemical reactions or bind to biological targets.

The general approach in such studies involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters often investigated in DFT studies of related bioactive molecules include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are critical for understanding non-covalent interactions with other molecules, such as biological receptors.

While awaiting specific DFT studies on this compound, the methodologies applied to its analogs suggest that such calculations would provide a deep understanding of its chemical behavior.

Table 1: Predicted Collision Cross Section Data for Analogs of this compound

Compound NameMolecular FormulaAdductPredicted CCS (Ų)
2-(2,4-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamideC19H23NO2[M+H]+171.9
2-(2,4-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamideC19H23NO2[M+Na]+179.2
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamideC18H21NO4[M+H]+173.6
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamideC18H21NO4[M+Na]+180.9

This table presents predicted collision cross section (CCS) values for structurally related phenoxyacetamide derivatives, as specific experimental or computational data for this compound is not available. The predictions are based on computational models. uni.luuni.lu

Virtual Screening Approaches for New Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening. For the phenoxyacetamide class of compounds, virtual screening has been successfully employed to discover new potential therapeutic agents.

One prominent study utilized a hierarchical docking-based virtual screening to identify phenoxyacetamide derivatives as inhibitors of the Dot1-like protein (DOT1L), a target for certain types of leukemia. nih.gov This process typically involves several stages:

Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or synthetically feasible molecules.

Target Preparation: The three-dimensional structure of the biological target is obtained, usually from X-ray crystallography or cryo-electron microscopy.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor and estimate the binding affinity, often represented by a scoring function.

Hit Selection and Refinement: The top-scoring compounds (the "hits") are selected for further analysis. This may involve more rigorous computational methods like molecular dynamics simulations to study the stability of the ligand-protein complex over time and to calculate binding free energies more accurately. nih.gov

In the aforementioned study on DOT1L inhibitors, several phenoxyacetamide-derived hits were identified through this process. nih.gov Subsequent molecular dynamics simulations and binding free energy calculations helped to prioritize the most promising candidates for further experimental testing. nih.gov For example, one of the identified hits, a phenoxyacetamide derivative, exhibited a very favorable binding free energy, suggesting a high affinity for the target. nih.gov

Although a virtual screening campaign specifically centered on this compound has not been reported, its structural similarity to compounds identified in such studies suggests it could be a candidate for inclusion in future screening libraries targeting various biological receptors. The phenoxyacetamide scaffold is a versatile starting point for the design of new ligands.

Analytical Methodologies for the Characterization and Detection of 2 2,4 Dimethylphenoxy Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity, and molecular weight can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like 2-(2,4-Dimethylphenoxy)acetamide.

For this compound (C₁₀H₁₃NO₂), the expected characteristic absorption bands would include:

N-H Stretching: Primary amides (-CONH₂) typically show two bands in the region of 3350-3180 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption band is expected in the range of 1690-1630 cm⁻¹ corresponding to the carbonyl stretch of the amide group.

N-H Bending (Amide II band): A band in the region of 1640-1550 cm⁻¹ would be anticipated from the N-H bending vibration.

C-O-C Stretching: The presence of the ether linkage (phenoxy group) would give rise to characteristic asymmetric and symmetric C-O-C stretching bands, typically found in the 1260-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring would be observed, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: Stretching vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups would appear in the 3000-2850 cm⁻¹ range.

Table 1: Expected IR Absorption Ranges for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide (N-H) Asymmetric & Symmetric Stretch 3350 - 3180
Amide (C=O) Stretch (Amide I) 1690 - 1630
Amide (N-H) Bend (Amide II) 1640 - 1550
Aryl Ether (C-O-C) Asymmetric & Symmetric Stretch 1260 - 1000
Aromatic (C-H) Stretch ~3100 - 3000
Aromatic (C=C) Ring Stretch ~1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:

Amide Protons (-NH₂): A broad signal, typically in the range of 5.0-8.5 ppm, corresponding to the two protons of the primary amide.

Aromatic Protons: The three protons on the dimethylphenyl ring would appear in the aromatic region (6.5-8.0 ppm), with their specific chemical shifts and splitting patterns determined by their positions relative to the methyl and ether groups.

Ether Methylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen, expected to be in the range of 4.5-5.0 ppm.

Methyl Protons (-CH₃): Two distinct singlets would be expected for the two methyl groups on the aromatic ring, likely in the 2.2-2.5 ppm region.

¹³C-NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. The expected signals for this compound would include:

Carbonyl Carbon (-C=O): A signal in the downfield region, typically 165-175 ppm.

Aromatic Carbons: Six distinct signals for the carbons of the 2,4-dimethylphenyl ring, appearing in the 110-160 ppm range. The carbons attached to the oxygen and methyl groups would have characteristic shifts.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the ether oxygen would likely appear in the 60-70 ppm range.

Methyl Carbons (-CH₃): Two signals in the upfield region (15-25 ppm) for the two methyl carbons.

Mass Spectrometry (MS, EIMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak ([M]⁺): For this compound (molecular formula C₁₀H₁₃NO₂), the nominal molecular weight is 179.22 g/mol . In electron ionization mass spectrometry (EIMS), the molecular ion peak would be observed at m/z = 179.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement (e.g., to four or five decimal places), allowing for the unambiguous determination of the elemental composition, C₁₀H₁₃NO₂.

Fragmentation Analysis: The molecular ion can break apart into smaller, characteristic fragment ions. Key fragmentation pathways for this molecule could include the cleavage of the ether bond or the loss of the acetamide (B32628) group. A prominent fragment might be observed at m/z = 121, corresponding to the [C₈H₉O]⁺ ion (the dimethylphenoxy moiety), which would be a strong indicator of the core structure. docbrown.infodocbrown.info The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. docbrown.info

Chromatographic Separation Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For a synthesized compound like this compound, chromatography is essential for assessing its purity and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. It is ideally suited for determining the purity of this compound and for its quantification.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the aromatic ring in the molecule would absorb UV light, typically around 254 nm or 280 nm. The retention time of the compound under specific conditions (column type, mobile phase composition, flow rate, and temperature) is a characteristic property used for identification. Purity is assessed by the presence of a single major peak, with the area of this peak being proportional to the concentration of the compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself may have limited volatility due to the polar amide group and potential for hydrogen bonding, GC analysis could be possible at high temperatures or, more commonly, after derivatization.

For GC analysis, the polar N-H bonds of the amide could be derivatized (e.g., through silylation) to create a more volatile and thermally stable compound. The derivatized analyte would then be separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-17) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS combines the separation power of GC with the detection power of MS, providing both retention time and mass spectral data for definitive identification. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, could be determined to aid in its identification. nih.gov

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Complex Matrix Analysis

The analysis of this compound in complex matrices like soil, water, and biological tissues is often challenged by the presence of interfering substances. Coupled techniques such as LC-MS/MS and GC-MS provide the high degree of selectivity and sensitivity needed to overcome these challenges.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of polar and thermally labile compounds like this compound. The separation of the analyte from the sample matrix is achieved using a liquid chromatograph, followed by detection and quantification using a tandem mass spectrometer. The selection of the chromatographic conditions, including the analytical column and mobile phase composition, is critical for achieving good separation and peak shape. For related phenoxyacetic acid herbicides, reversed-phase columns, such as C18, are commonly employed. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In this mode, the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly for volatile and thermally stable compounds. For less volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. epa.gov Common derivatization reagents for similar compounds include silylating agents. epa.gov The separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer. GC-MS offers high chromatographic resolution and provides characteristic mass spectra that can be used for compound identification by comparison with spectral libraries.

The choice between LC-MS/MS and GC-MS often depends on the specific properties of the analyte and the nature of the sample matrix. For this compound, LC-MS/MS is generally preferred due to its ability to analyze the compound directly without the need for derivatization.

Technique Principle Sample Preparation Typical Column Ionization Mode Key Advantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and product ions.Liquid-liquid extraction, solid-phase extraction (SPE).C18, PhenylElectrospray (ESI)High selectivity and sensitivity, no derivatization needed.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Derivatization (e.g., silylation), liquid-liquid extraction, SPE.DB-5ms, HP-5msElectron Ionization (EI)High resolution, provides structural information from fragmentation patterns.

Advanced Analytical Approaches for Trace Detection in Research Matrices

The detection of trace levels of this compound in research matrices, such as environmental samples or in vitro experimental systems, requires highly sensitive analytical methods. Advanced techniques focus on minimizing matrix effects, enhancing ionization efficiency, and improving the limits of detection (LOD) and quantification (LOQ).

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS represents a significant advancement over conventional HPLC-MS/MS. By utilizing columns with smaller particle sizes (<2 µm), UHPLC provides faster analysis times, higher resolution, and improved sensitivity. This allows for the detection of analytes at much lower concentrations. For instance, methods developed for related phenoxyacetic acid herbicides have achieved LODs in the sub-parts-per-trillion (ppt) range in water samples. nih.gov

Sample Preparation Innovations , such as the use of advanced Solid-Phase Extraction (SPE) sorbents and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, are crucial for effective trace detection. These techniques allow for the efficient extraction and clean-up of the analyte from complex matrices, thereby reducing matrix interference and improving the accuracy and precision of the analysis.

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or Time-of-Flight (TOF) mass analyzers, offers another layer of confidence in compound identification. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, aiding in the unequivocal identification of this compound even in the most complex samples.

Research findings for structurally similar compounds provide a strong basis for the development of robust analytical methods for this compound. The following table presents hypothetical yet representative LC-MS/MS parameters that could be applied for its analysis, based on data for related phenoxyacetamide and phenoxyacetic acid compounds.

Parameter Value/Condition Rationale/Reference
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Commonly used for phenoxy herbicides, providing good retention and separation. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Flow Rate 0.3 mL/minTypical for UHPLC applications, balancing analysis time and column efficiency.
Injection Volume 5 µLA standard volume to introduce the sample without overloading the column.
Ionization Mode Positive Electrospray Ionization (ESI+)The acetamide group is expected to readily protonate.
Precursor Ion (m/z) 194.1[M+H]⁺ for C₁₀H₁₃NO₂
Product Ion 1 (m/z) 135.1Hypothetical fragment corresponding to the loss of the acetamide group.
Product Ion 2 (m/z) 107.1Hypothetical fragment corresponding to the dimethylphenol moiety.
Collision Energy 15-30 eVTo be optimized for maximizing the intensity of product ions.
Limit of Detection (LOD) ~0.1 - 1 µg/LEstimated based on similar compounds in water matrices.
Limit of Quantification (LOQ) ~0.5 - 5 µg/LEstimated based on typical analytical performance.

Future Research Directions and Broader Academic Implications

Development of Next-Generation Phenoxyacetamide Derivatives

The structural framework of 2-(2,4-Dimethylphenoxy)acetamide offers numerous opportunities for the rational design and synthesis of next-generation derivatives with enhanced therapeutic potential. The core structure, consisting of a 2,4-dimethylphenoxy group linked to an acetamide (B32628) moiety, can be systematically modified to explore structure-activity relationships (SAR).

Future research will likely focus on several key areas of structural modification:

Substitution on the Phenyl Ring: The dimethyl-substituted phenyl ring can be further functionalized with various electron-donating or electron-withdrawing groups to modulate the compound's electronic properties and steric profile. This could influence its binding affinity to biological targets.

Modification of the Acetamide Linker: The acetamide group is a critical pharmacophore that can be altered to improve metabolic stability or introduce new interaction points. For instance, replacing the amide with bioisosteres could lead to derivatives with different pharmacokinetic properties.

Derivatization of the Terminal Amide: The terminal nitrogen of the acetamide can be substituted with a wide range of chemical moieties, including aromatic rings, heterocyclic systems, or aliphatic chains. This approach has been successful in developing other phenoxyacetamide derivatives with diverse biological activities, such as anticancer and antimicrobial properties.

The synthesis of novel derivatives will likely employ established synthetic methodologies, such as the reaction of 2,4-dimethylphenol (B51704) with a haloacetamide derivative. More advanced techniques, including microwave-assisted synthesis and flow chemistry, could be utilized to accelerate the discovery and optimization of new compounds. nih.gov

Exploration of Novel Biological Targets and Mechanisms

While the precise biological targets of this compound are not yet fully elucidated, preliminary studies on related compounds suggest several potential avenues for investigation. The broader class of phenoxyacetamide derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Future research should aim to identify the specific molecular targets responsible for these activities. Potential biological targets for this compound and its future derivatives may include:

Enzymes: Cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways, are plausible targets. evitachem.com Inhibition of these enzymes could explain the potential anti-inflammatory properties of this class of compounds. Other enzymatic targets could include kinases, proteases, or phosphatases involved in various cellular signaling pathways.

Receptors: Interaction with neurotransmitter systems, such as GABAergic or glutamatergic receptors, could be a mechanism for potential analgesic or neuroactive effects. evitachem.com

Ion Channels: Modulation of ion channel activity is another possible mechanism of action, which could be relevant for a variety of physiological processes.

To explore these possibilities, a combination of in vitro and in vivo studies will be necessary. High-throughput screening (HTS) of large compound libraries against a panel of known biological targets could rapidly identify potential protein interactions. Subsequent validation through detailed enzymatic assays, binding studies, and cell-based functional assays will be crucial to confirm these findings.

Integration of Computational and Experimental Approaches for Drug Discovery (non-clinical)

The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be instrumental in advancing the study of this compound. nih.gov In silico approaches can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional laboratory-based research.

Key computational techniques that can be applied include:

Molecular Docking: This method can predict the binding orientation and affinity of this compound and its derivatives to the active sites of potential biological targets.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the activity of novel derivatives.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. rsc.org

The predictions from these computational models must be validated through experimental studies. The synthesis of the most promising compounds, followed by in vitro and cell-based assays, will provide the necessary feedback to refine the computational models in an iterative cycle of design, synthesis, and testing. This synergistic approach will be critical for the efficient discovery of new drug candidates based on the this compound scaffold.

Contribution to Understanding Fundamental Organic and Biological Chemistry

The study of this compound and its derivatives can also contribute to a more fundamental understanding of organic and biological chemistry. The synthesis of novel derivatives provides a platform for exploring new reaction methodologies and expanding the toolkit of synthetic organic chemists. nih.gov

From a biological chemistry perspective, identifying the specific molecular targets and elucidating the mechanism of action of these compounds will provide valuable insights into complex biological processes. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme, it can be used as a chemical probe to study the role of that enzyme in cellular pathways and disease states.

Furthermore, the exploration of the structure-activity relationships within this class of compounds can contribute to a deeper understanding of the principles of molecular recognition and ligand-protein interactions.

Methodological Innovations in Synthesis and Analysis

Future research on this compound is also expected to drive methodological innovations in both its synthesis and analysis. While conventional synthetic methods are available, there is always a need for more efficient, sustainable, and scalable processes.

Innovations in synthesis could include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, catalysts, and reagents will be a key focus.

Catalytic Methods: The use of novel catalysts, such as transition metal complexes or organocatalysts, could enable more efficient and selective transformations.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and its application to the synthesis of phenoxyacetamide derivatives is a promising area of research. nih.gov

In the realm of analysis, advanced analytical techniques will be crucial for the characterization of new derivatives and the study of their biological interactions. These may include:

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR, will be essential for unambiguous structure determination.

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with biological targets, providing detailed insights into binding modes.

The development of new analytical methods for detecting and quantifying these compounds in biological matrices will also be important for future preclinical studies.

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions on the phenoxy ring and acetamide moiety. For example, methyl groups at positions 2 and 4 of the phenoxy ring produce distinct splitting patterns .
  • FTIR : Identify characteristic bands for C=O (amide I, ~1650 cm⁻¹) and N-H (amide II, ~1550 cm⁻¹) .
  • Single-Crystal XRD : Resolve stereochemical details and intermolecular interactions (e.g., hydrogen bonding networks) in crystalline forms .
    Advanced Applications :
  • Mass Spectrometry (EIMS) : Confirm molecular weight and fragmentation patterns to validate synthetic intermediates .

How can researchers analyze the impact of substituent positions on biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Studies

  • Comparative Assays : Synthesize analogs with varying substituents (e.g., nitro, hydroxy, or dimethylamino groups) and compare activities in target assays (e.g., neuroprotection, enzyme inhibition) .
  • Crystallographic Data : Correlate hydrogen-bonding motifs (e.g., amide N-H···O interactions) with solubility or receptor-binding properties .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) showed altered melting points and bioactivity compared to the parent compound, suggesting steric and electronic effects .

What strategies resolve contradictions in reported pharmacological data?

Q. Advanced Data Contradiction Analysis

  • Reproducibility Checks : Validate experimental protocols (e.g., pH during workup, solvent purity) that may affect biological assay outcomes .
  • Meta-Analysis : Compare studies using standardized models (e.g., specific cell lines for neuroprotection assays). For instance, neuroprotective effects in dopamine modulation may require validation in alternative models.
  • Structural Confirmation : Re-examine NMR/XRD data to rule out impurities or stereoisomers that could skew results .

How can computational modeling predict interactions with biological targets?

Q. Advanced Methodological Approaches

  • Docking Studies : Use software (e.g., AutoDock) to simulate binding to enzymes or receptors. The phenoxy and acetamide groups may interact with hydrophobic pockets or hydrogen-bond donors .
  • MD Simulations : Analyze stability of ligand-target complexes over time, focusing on substituent flexibility (e.g., methyl groups enhancing hydrophobic interactions) .
  • QSAR Modeling : Train models on derivatives’ electronic (e.g., Hammett constants) and steric parameters to predict untested bioactivities .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Optimization

  • Solvent Selection : Replace acetonitrile with greener alternatives (e.g., ethanol) while maintaining reaction efficiency .
  • Catalysis : Explore mild catalysts (e.g., glacial acetic acid) to accelerate condensation steps without side products .
  • Yield Improvement : Optimize stoichiometry (e.g., excess chloroacetamide) and temperature gradients during reflux .

How does the compound’s stereochemistry influence its reactivity and bioactivity?

Q. Advanced Stereochemical Analysis

  • Chiral HPLC : Resolve enantiomers if synthetic routes introduce chirality (e.g., during acylation steps) .
  • Biological Relevance : The (S)-configuration in analogs showed enhanced receptor affinity in neuroprotection studies, suggesting stereospecific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.